Ramelteon impurity 22
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(7,8-dihydro-6H-cyclopenta[e][1]benzofuran-8-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,8,10,12H,2-4,7,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBNFGRNNUHFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1252018-55-5 | |
| Record name | N-(2-(7,8-Dihydro-6H-indeno(5,4-b)furan-8-yl)ethyl)propionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252018555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-(7,8-DIHYDRO-6H-INDENO(5,4-B)FURAN-8-YL)ETHYL)PROPIONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7CC7CK2VN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Structural Characterization of Ramelteon Impurity 22
Nomenclature and Chemical Identity of Ramelteon Impurity 22
This compound is a chemical entity associated with the synthesis of the active pharmaceutical ingredient, Ramelteon. Its precise identification is fundamental for quality control and regulatory purposes. The systematic name for this compound is 8-(2-Bromoethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan. alentris.orgcleanchemlab.comsynzeal.com It is registered under the CAS (Chemical Abstracts Service) number 1370335-77-5. alentris.orgcleanchemlab.com
The molecular formula of this compound has been determined to be C₁₃H₁₅BrO, corresponding to a molecular weight of approximately 267.2 g/mol . alentris.orgsynzeal.com This information is crucial for its differentiation from the parent drug, Ramelteon (C₁₆H₂₁NO₂), and other related impurities. pharmaffiliates.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| Systematic Name | 8-(2-Bromoethyl)-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan |
| CAS Number | 1370335-77-5 |
| Molecular Formula | C₁₃H₁₅BrO |
| Molecular Weight | 267.2 g/mol |
| SMILES String | BrCCC1C(C(CCO2)=C2C=C3)=C3CC1 |
Data sourced from multiple chemical suppliers. alentris.orgcleanchemlab.comsynzeal.com
Advanced Spectroscopic Techniques for Structural Elucidation of this compound
The definitive structure of a pharmaceutical impurity like this compound is established through a combination of advanced spectroscopic techniques. These methods provide complementary information about the molecule's connectivity, molecular formula, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Impurity Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of organic molecules, including pharmaceutical impurities. nih.gov Through techniques like ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped, revealing the connectivity of the molecular framework.
For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to the protons on the aromatic ring, the fused furan (B31954) and cyclopentane (B165970) rings of the tetrahydroindeno[5,4-b]furan core, and the bromoethyl side chain. The integration of these signals would confirm the number of protons in each environment, while their splitting patterns (multiplicity) would reveal adjacent proton relationships. Similarly, ¹³C NMR provides a count of unique carbon atoms and information about their hybridization (sp³, sp²). The presence of a bromoethyl group would be confirmed by characteristic upfield shifts in the ¹³C spectrum for the carbons attached to the bromine atom.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Structural Features of this compound
| Structural Feature | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic Protons (Ar-H) | ~6.8 - 7.2 | ~110 - 150 |
| Furan Ring Protons (-O-CH₂) | ~4.0 - 4.5 | ~65 - 75 |
| Aliphatic Protons (Cyclopentane Ring) | ~1.5 - 3.0 | ~25 - 45 |
| Bromoethyl Protons (-CH₂-Br) | ~3.4 - 3.7 | ~30 - 35 |
| Bromoethyl Protons (-CH₂-CH₂-Br) | ~2.0 - 2.5 | ~35 - 40 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and specific molecular conformation.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can provide an exact molecular formula, which is a critical step in identifying an unknown impurity. For this compound, HRMS would confirm the molecular formula C₁₃H₁₅BrO by matching the experimentally measured mass with the calculated theoretical mass. The presence of a bromine atom is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Tandem mass spectrometry (MS/MS) is further used to study the fragmentation of the molecular ion. researchgate.net The resulting fragmentation pattern provides structural information by revealing how the molecule breaks apart. For this compound, characteristic fragmentation would likely involve the loss of the bromoethyl side chain or cleavages within the tricyclic ring system, providing further confirmation of the proposed structure. researchgate.netresearchgate.net
Table 3: High-Resolution Mass Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
|---|---|---|
| C₁₃H₁₆⁷⁹BrO⁺ | C₁₃H₁₅⁷⁹BrO | 267.0384 |
| C₁₃H₁₆⁸¹BrO⁺ | C₁₃H₁₅⁸¹BrO | 269.0364 |
Note: The table shows the calculated exact masses for the protonated molecule containing the two major isotopes of bromine.
Application of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule. libretexts.org
IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations. uobabylon.edu.iq Specific functional groups absorb at characteristic frequencies, making IR a useful tool for functional group identification. libretexts.org The IR spectrum of this compound would be expected to show absorptions corresponding to the C-O-C stretch of the furan ether, C-H stretches for the aromatic and aliphatic portions, and a C-Br stretch.
UV-Vis spectroscopy provides information about conjugated π-electron systems. libretexts.org The tetrahydroindeno[5,4-b]furan core of this compound contains a chromophore that absorbs UV light, resulting in electronic transitions. The wavelength of maximum absorbance (λmax) is characteristic of this conjugated system and can be used to confirm its presence. researchgate.net
Table 4: Expected Spectroscopic Absorptions for this compound
| Spectroscopy Type | Functional Group / Feature | Expected Absorption Range |
|---|---|---|
| Infrared (IR) | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| Aliphatic C-H Stretch | 2850 - 3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ | |
| Ether C-O-C Stretch | 1050 - 1250 cm⁻¹ | |
| Alkyl Halide C-Br Stretch | 500 - 600 cm⁻¹ | |
| Ultraviolet-Visible (UV-Vis) | Benzofuran Chromophore (π → π*) | ~220 - 280 nm |
Note: These are typical ranges for the indicated functional groups and chromophores.
Compound Name Table
| Compound Name |
|---|
| Ramelteon |
| This compound |
Formation Pathways and Degradation Mechanisms of Ramelteon Impurity 22
Process-Related Genesis of Ramelteon Impurity 22 during Active Pharmaceutical Ingredient Synthesis
The synthesis of Ramelteon, a complex tricyclic molecule, involves multiple chemical steps. google.comgoogle.com During this intricate process, the formation of impurities can occur through various mechanisms, including side reactions, the presence of impurities in starting materials or reagents, or the carrying over of intermediates into the final API. google.com
While specific details on the genesis of "this compound" are not extensively documented in publicly available literature, process-related impurities in Ramelteon synthesis are generally known to arise from the complex reaction pathways. For instance, the synthesis often involves the creation of an indene-furan core structure followed by the introduction of an ethylamine (B1201723) side chain and subsequent acylation. google.comgoogle.com Potential side reactions at any of these stages, such as incomplete reactions, over-reactions, or rearrangements, can lead to the formation of structural analogs of Ramelteon.
The specific identity and formation pathway of an impurity designated as "22" would be proprietary information held by a manufacturer and is not universally defined in scientific literature. However, it is understood that impurities can include isomers, products of unwanted reactions with catalysts, or derivatives from starting materials. google.comkemiezen.com For example, a patent for a Ramelteon synthesis process describes the presence of various impurities, noting that their final content in the API should be controlled to below 0.15% each. google.comgoogle.com The control of such impurities often requires complex purification steps, such as multiple crystallizations or chromatographic separations. google.com
Degradation-Induced Formation of this compound under Stress Conditions
Forced degradation studies are essential to identify potential degradants that may form under storage or upon administration. These studies expose the API to stress conditions such as hydrolysis, oxidation, light, and heat. researcher.liferesearchgate.net
Hydrolytic Degradation Pathways
Studies on Ramelteon have shown that the molecule is stable under neutral hydrolytic conditions. researcher.liferesearchgate.net However, significant degradation is observed in acidic conditions. researcher.liferesearchgate.net While the specific structures of all resulting degradants are not always fully elucidated in published studies, forced degradation under acidic pH would be a primary focus for identifying potential hydrolytic impurities. The amide linkage in Ramelteon could theoretically be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the propionamide (B166681) side chain.
Oxidative Degradation Pathways
Ramelteon has been found to degrade slightly under oxidative stress conditions. researcher.liferesearchgate.net Oxidation can occur at several positions on the Ramelteon molecule. A known degradation product resulting from oxidation is designated as D1, which has a molecular weight of 273.33 g/mol , corresponding to the addition of one oxygen atom. kemiezen.comaadhiralaboratories.com The formation of such an impurity involves the oxidation of the API, potentially at the furan (B31954) ring or other susceptible sites. It is plausible that this compound could be an oxidative degradant, though its specific structure would need to be confirmed.
Photolytic Degradation Pathways
Ramelteon is generally found to be stable under photolytic degradation conditions. researcher.liferesearchgate.net However, one report indicates that under stress storage with light, certain related substances can increase beyond specification limits. pmda.go.jp This suggests that prolonged exposure to high-intensity light could potentially lead to the formation of specific photodegradants.
Thermal Degradation Pathways
Thermal stability studies are crucial for determining appropriate storage conditions. When subjected to thermal stress, Ramelteon can degrade, with reports indicating that "Related Substance 4" is a major degradation product under such conditions. pmda.go.jp The formation of impurities upon heating suggests that specific chemical transformations, such as dehydration or rearrangements, may occur.
The following table summarizes the stability of Ramelteon under various stress conditions based on available research findings.
| Stress Condition | Stability of Ramelteon | Key Findings | Citations |
| Acid Hydrolysis | Significant degradation | The molecule is susceptible to degradation in acidic environments. | researcher.life, researchgate.net |
| Base Hydrolysis | Stable | The molecule shows stability in basic conditions. | researcher.life, researchgate.net |
| Neutral Hydrolysis | Stable | The molecule is stable in water. | researcher.life, researchgate.net |
| Oxidation | Slight degradation | Susceptible to slight degradation under oxidative stress. | researcher.life, researchgate.net |
| Photolysis | Stable | Generally stable under light exposure, though some increase in related substances can occur under stress. | researcher.life, pmda.go.jp, researchgate.net |
| Thermal | Degradation occurs | Formation of degradation products, such as "Related Substance 4", is observed. | pmda.go.jp |
Investigation of Potential Interactions with Excipients Leading to Impurity Formation
The interaction between an API and the excipients used in a drug formulation can be a source of impurity formation. sjf.edujournalajocs.com These interactions can be chemical in nature, leading to the degradation of the API or the formation of new adducts. sjf.edu Impurities present within the excipients themselves can also initiate these reactions. sjf.edu
For Ramelteon, compatibility studies with various common excipients are a standard part of formulation development. While specific studies detailing interactions leading to "this compound" are not publicly available, general principles of drug-excipient compatibility apply. For example, reactive functional groups on the Ramelteon molecule could potentially interact with excipients. journalajocs.com An incompatibility study on a different drug, pramipexole, found that it could react with mannitol, an excipient, to form impurities. nih.gov This highlights the importance of carefully selecting excipients to ensure they are compatible with the API throughout the product's shelf life.
Common excipients that might be evaluated for interaction with Ramelteon are listed in the table below.
| Excipient Type | Examples | Potential Interaction |
| Fillers/Diluents | Lactose, Microcrystalline Cellulose, Mannitol | Maillard reaction with reducing sugars (e.g., lactose); potential for interaction with reactive impurities in the excipient. |
| Binders | Povidone, Hydroxypropyl Methylcellulose (HPMC) | Generally considered inert, but peroxide impurities in povidone could be a source of oxidation. |
| Disintegrants | Croscarmellose Sodium, Sodium Starch Glycolate | Generally low reactivity. |
| Lubricants | Magnesium Stearate | Can be reactive with some APIs, particularly those with acidic functional groups. |
| Glidants | Colloidal Silicon Dioxide | Can have adsorbed moisture, potentially influencing hydrolysis. |
Analytical Method Development and Validation for Ramelteon Impurity 22
Chromatographic Separation Techniques for Ramelteon Impurity 22
Chromatographic techniques are the cornerstone of impurity analysis in the pharmaceutical industry, offering high-resolution separation of complex mixtures. For this compound, various chromatographic methods have been explored to achieve effective separation from the main API and other related substances.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Ramelteon and its impurities. clearsynth.com Several HPLC methods have been developed to ensure the quality and purity of Ramelteon by separating it from its potential impurities, including impurity 22.
A typical HPLC method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For instance, one method utilizes a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 7.0) in a 35:65 v/v ratio with a flow rate of 1.0 mL/min and UV detection at 286 nm. researchgate.net Another method employs a gradient elution with a mobile phase composed of 0.1% triethylamine (B128534) solution (pH adjusted with phosphoric acid) and acetonitrile. google.com The detection wavelength is often set between 210-310 nm, with 230 nm being a common choice. google.com These methods are validated according to ICH guidelines for specificity, linearity, precision, accuracy, and robustness to ensure their suitability for routine quality control. researchgate.net
The following table summarizes typical parameters for an HPLC method for Ramelteon and its impurities:
| Parameter | Condition |
| Column | ODS C18 (e.g., 250mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 7.0) (35:65 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 286 nm |
| Retention Time (Ramelteon) | 7.7 min |
Ultra-Performance Liquid Chromatography (UPLC) Methodologies
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and improved sensitivity. A stability-indicating UPLC method has been developed for the determination of Ramelteon and its degradation products, which would be applicable for the analysis of impurity 22. tandfonline.comresearcher.liferesearchgate.net
These methods often utilize sub-2 µm particle columns, such as a Waters Acquity UPLC BEH SHIELD RP18 (100 mm × 2.1 mm, 1.7 µm) column. tandfonline.comresearchgate.net A gradient elution with a mobile phase consisting of a mixture of two solvents (A and B) is commonly employed, with a run time of approximately 10 minutes. tandfonline.comresearchgate.net UV detection is typically performed at 230 nm. tandfonline.comresearchgate.net Such methods are validated to be specific, linear, accurate, and precise for quantifying impurities. tandfonline.comresearchgate.net The enhanced separation power of UPLC is particularly beneficial for resolving closely related impurities.
Key features of a UPLC method for Ramelteon impurity analysis are presented below:
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH SHIELD RP18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient mixture of solvents A and B |
| Run Time | 10 min |
| Detection | UV at 230 nm |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable impurities. While less common than LC methods for non-volatile impurities, GC-MS can be employed for specific applications in Ramelteon impurity profiling. clearsynth.comavivanalytical.com
GC-MS with Cold Electron Ionization (EI) has been shown to be effective in the analysis of drug impurities, offering uniform, compound-independent semi-quantitative response without the need for specific calibration curves for each impurity. avivanalytical.com This technique can provide valuable information on the concentration of isomers and other impurities. The analysis is typically fast, with cycle times under 8 minutes. avivanalytical.com This approach is particularly useful for identifying unknown impurities due to the detailed mass spectra obtained.
Hyphenated Analytical Techniques for Comprehensive Impurity Profiling
To gain a more complete understanding of the impurity profile of Ramelteon, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry and nuclear magnetic resonance spectroscopy. humanjournals.com
LC-MS and LC-MS/MS in Impurity Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific techniques for the detection and quantification of impurities, even at trace levels. emerypharma.combiomedres.us These methods are crucial for the comprehensive impurity profiling of Ramelteon. tandfonline.comresearchgate.net
In a typical LC-MS/MS method for Ramelteon and its metabolites, analytes are separated on a reversed-phase column and detected using a mass spectrometer operating in the positive multiple reaction monitoring (MRM) mode. nih.gov This allows for the simultaneous determination of the parent drug and its impurities. The high sensitivity of LC-MS/MS enables the detection of impurities at very low concentrations. nih.govnih.gov The technique is invaluable for forced degradation studies, helping to identify degradation products formed under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. researchgate.nettandfonline.comresearcher.liferesearchgate.net
A summary of a representative LC-MS/MS method is provided in the table below:
| Parameter | Condition |
| Separation | Hedera ODS-2 column (150 x 2.1 mm, 5 µm) |
| Mobile Phase | Methanol-0.1% formic acid in 10 mM ammonium (B1175870) acetate (B1210297) (85:15, v/v) |
| Flow Rate | 0.5 mL/min |
| Detection | Tandem Mass Spectrometry (Positive MRM mode) |
Integration of NMR with Chromatographic Separations (e.g., LC-NMR)
The integration of Nuclear Magnetic Resonance (NMR) spectroscopy with liquid chromatography (LC-NMR) provides unparalleled structural information for the unambiguous identification of impurities. humanjournals.comsemanticscholar.org While LC-MS provides molecular weight and fragmentation data, LC-NMR offers detailed insights into the chemical structure of an impurity. semanticscholar.org
This technique is particularly useful for distinguishing between isomers that may have identical mass spectra. humanjournals.com Although challenges such as sensitivity and the need for deuterated solvents exist, advancements like cryogenic probes and offline modes (LC-SPE-NMR) have enhanced the utility of LC-NMR in impurity characterization. semanticscholar.org For unknown impurities discovered during stability studies or process development, isolating the impurity using preparative HPLC followed by NMR analysis is a common and effective strategy for structural elucidation. emerypharma.com
Method Validation Parameters and Regulatory Compliance (ICH Q2(R1))
The validation of an analytical method is a comprehensive process that demonstrates its suitability for its intended purpose. For this compound, this involves a series of tests to confirm that the method is specific, linear, sensitive, accurate, precise, and robust. canada.caeuropa.euduyaonet.comich.orgfda.gov
Specificity and Peak Purity Assessment
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. canada.caeuropa.euich.orgfda.gov In the context of this compound, the method must be able to distinguish its peak from that of the main Ramelteon compound and other potential impurities. researcher.lifetandfonline.comresearchgate.net
To establish specificity, a common approach is to spike the Ramelteon drug substance with known levels of its impurities, including impurity 22. canada.caich.org The subsequent analysis, typically using a chromatographic method like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), should demonstrate clear separation between the peaks of all components. researcher.lifetandfonline.comresearchgate.net For instance, in a developed UPLC method, the separation of Ramelteon from its four known impurities was achieved within a 10-minute run time. researcher.lifetandfonline.comresearchgate.net The resolution between the Ramelteon peak and the impurity peaks is a critical measure of specificity. google.com
Peak purity assessment is often performed using a photodiode array (PDA) detector, which can acquire spectra across the entire peak. Comparing the spectra at the upslope, apex, and downslope of the peak for impurity 22 can confirm its homogeneity and the absence of co-eluting impurities. google.com
Linearity and Range Determination
Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. canada.caduyaonet.comfda.gov
For the quantitative determination of this compound, linearity is typically evaluated by preparing a series of solutions at different concentrations. A typical range for an impurity might be from the reporting level up to 120% of the specification limit. ich.orgfda.gov For example, a linearity range for Ramelteon impurities could be 25% to 150% with respect to a 0.2 mg/mL solution of Ramelteon. tandfonline.com The response of the detector (e.g., peak area in chromatography) is then plotted against the concentration of the impurity.
A linear relationship is generally confirmed by a high correlation coefficient (r²), typically expected to be greater than 0.99. researchgate.netresearchgate.netacs.org
Table 1: Illustrative Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 0.1 | 5000 |
| 0.5 | 25000 |
| 1.0 | 50000 |
| 2.0 | 100000 |
| 5.0 | 250000 |
| Correlation Coefficient (r²) | >0.999 |
This table is for illustrative purposes and does not represent actual experimental data.
Detection (LOD) and Quantitation (LOQ) Limits
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. canada.caloesungsfabrik.de
For impurities, establishing the LOD and LOQ is crucial to ensure that even trace amounts can be reliably monitored. loesungsfabrik.de These limits are often determined based on the signal-to-noise (S/N) ratio. A commonly accepted S/N ratio for LOD is 3:1, while for LOQ it is 10:1. loesungsfabrik.de
For example, a study on Ramelteon impurities might find the LOD for impurity 22 to be 0.4 ng and the LOQ to be 1.2 ng. google.com These values demonstrate the high sensitivity of the analytical method.
Table 2: Typical LOD and LOQ Values for an Impurity
| Parameter | Method | Typical Value |
| LOD | Signal-to-Noise Ratio | 3:1 |
| LOQ | Signal-to-Noise Ratio | 10:1 |
This table presents generally accepted S/N ratios as per ICH guidelines.
Accuracy and Precision Evaluation
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of the impurity (spiked) into the sample matrix. canada.caich.org Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. canada.ca Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). europa.eu
For accuracy, the recovery is usually expected to be within a range of 98-102% for an impurity. For precision, the relative standard deviation (%RSD) of the results should be low, typically less than 2%. researchgate.net For example, a validation study might report a recovery of 99.7% to 101.5% for Ramelteon impurities. researchgate.net
Table 3: Example of Accuracy and Precision Data for this compound
| QC Level | Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 0.5 | 0.495 | 99.0 | 1.5 | 1.8 |
| Medium | 2.0 | 2.02 | 101.0 | 1.2 | 1.5 |
| High | 4.0 | 3.98 | 99.5 | 1.0 | 1.3 |
This table is for illustrative purposes and does not represent actual experimental data.
Robustness Studies
Robustness is a measure of the analytical method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. canada.ca For a chromatographic method, these variations could include changes in the mobile phase composition, pH, flow rate, and column temperature. researchgate.netresearchgate.net
The method is considered robust if the results remain within acceptable criteria despite these minor changes, ensuring its suitability for routine use in a quality control environment. For instance, a robustness study might show that a ±2% change in the organic content of the mobile phase does not significantly affect the resolution or quantification of this compound.
Development of Stability-Indicating Methods for this compound
A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the amount of the active pharmaceutical ingredient due to degradation. Crucially, it must also be able to separate and quantify any degradation products, including this compound, that may form under various stress conditions. researcher.lifetandfonline.comresearchgate.netresearcher.life
To develop such a method, the drug substance is subjected to forced degradation studies under conditions such as acidic, basic, oxidative, thermal, and photolytic stress. researcher.lifetandfonline.comresearchgate.net The analytical method is then used to analyze the stressed samples. The method is deemed stability-indicating if it can resolve the degradation products from the parent drug and from each other. In studies on Ramelteon, it was found to degrade significantly under acidic and slightly under oxidative conditions, while being stable under basic, hydrolytic, and photolytic conditions. researcher.lifetandfonline.comresearchgate.net The ability of the analytical method to separate these degradation products from the main peak and its known impurities confirms its stability-indicating power. researcher.lifetandfonline.comresearchgate.net
The development and validation of such a comprehensive analytical method for this compound is a critical component of ensuring the quality, safety, and efficacy of the final Ramelteon drug product.
Impurity Control and Management Strategies for Ramelteon Impurity 22
International Conference on Harmonisation (ICH) Guidelines Framework
The International Conference on Harmonisation (ICH) provides a comprehensive set of guidelines that are globally recognized and implemented by regulatory authorities to ensure the quality of pharmaceutical products. pharmaknowledgeforum.comich.org The control of impurities in drug substances and drug products is a key focus of these guidelines.
ICH Q3A (Impurities in New Drug Substances) Implications
ICH Q3A(R2) provides guidance on the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.org This guideline is crucial for controlling impurities that may arise during the manufacturing process and/or storage of the active pharmaceutical ingredient (API), in this case, Ramelteon. ich.orgjpionline.org
Key Implications for Ramelteon Impurity 22:
Classification: Organic impurities are classified as process-related (starting materials, by-products, intermediates) or drug-related (degradation products, reagents, ligands, and catalysts). ich.org this compound would be classified based on its origin in the Ramelteon synthesis and manufacturing process.
Identification and Characterization: The guideline mandates the identification of impurities that are present at levels above a specified threshold. jpionline.org This requires a thorough understanding of the synthetic route and potential degradation pathways of Ramelteon to identify and characterize impurities like Impurity 22. europa.eu
Reporting: Analytical results for all batches of the new drug substance used in clinical, safety, and stability testing must be provided in the registration application. ich.org This includes the levels of identified and unidentified impurities.
ICH Q3B (Impurities in New Drug Products) Implications
ICH Q3B(R2) complements ICH Q3A(R2) by providing guidance on impurities in new drug products. ich.orgeuropa.eu It specifically addresses degradation products of the drug substance and impurities that arise from the interaction of the drug substance with excipients or the container closure system. europa.euslideshare.net
Key Implications for this compound:
Degradation Profile: A comprehensive understanding of the degradation profile of Ramelteon in its final dosage form is required. europa.euslideshare.net This involves conducting stability studies under various stress conditions (e.g., heat, humidity, light) to identify potential degradation products, which could include this compound. europa.euresearcher.life
Specification: The drug product specification should include a list of degradation products, including acceptance criteria for each specified degradation product. europa.eu
Excipient Interaction: The potential for Ramelteon to interact with excipients used in the formulation must be evaluated, as these interactions can lead to the formation of new impurities. slideshare.net
Qualification and Reporting Thresholds for this compound
The ICH guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug. europa.eupmda.go.jp Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.orgeuropa.eu
Thresholds for Reporting, Identification, and Qualification:
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| < 10 mg | 0.10% | 1.0% or 50 µg TDI (whichever is lower) | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg – 100 mg | 0.10% | 0.5% or 200 µg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg – 2 g | 0.05% | 0.2% or 3 mg TDI (whichever is lower) | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.05% | 0.15% | 0.15% |
Data sourced from ICH Q3B(R2) Guidelines. gmpinsiders.com
For Ramelteon, the specific thresholds for Impurity 22 would be determined by the drug's maximum daily dose. If the level of Impurity 22 exceeds the qualification threshold, further safety studies may be required. pmda.go.jpfda.gov
Strategies for Mitigating this compound Formation during Manufacturing Processes
A proactive approach to impurity control involves understanding and mitigating the formation of impurities during the manufacturing process. registech.com
Key Mitigation Strategies:
Process Optimization: A thorough understanding of the Ramelteon synthesis pathway is essential to identify steps where Impurity 22 may be formed. pharmatimesofficial.com Optimizing reaction conditions such as temperature, pressure, reaction time, and the quality of raw materials can minimize the formation of this impurity. pharmatimesofficial.comgoogleapis.com
Raw Material Control: Ensuring the purity of starting materials and reagents is a critical step in controlling impurities. veeprho.com
Purification Techniques: Implementing effective purification methods such as crystallization, chromatography, and filtration can remove or reduce the levels of this compound in the final drug substance. pharmaknowledgeforum.compharmatimesofficial.com
In-Process Controls: Monitoring the manufacturing process at critical steps can help to ensure that impurity levels are maintained within acceptable limits. veeprho.com
Impurity Profiling and Quantitative Determination for Quality Control and Release
Impurity profiling is the identification and quantification of all potential and actual impurities in a drug substance or product. ich.org This is a critical aspect of quality control and release testing.
Analytical Techniques for Impurity Profiling:
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for separating, detecting, and quantifying impurities in pharmaceuticals. researcher.lifecontractpharma.comtandfonline.com Stability-indicating UPLC methods have been developed for the determination of Ramelteon and its degradation products. researcher.lifetandfonline.com
Mass Spectrometry (MS): When coupled with chromatography (LC-MS or GC-MS), mass spectrometry is a powerful tool for identifying the structure of unknown impurities. pharmatimesofficial.comcontractpharma.comavivanalytical.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass data for structure elucidation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another valuable technique for the structural characterization of organic impurities. pharmatimesofficial.com
A study utilizing a GC-MS with Cold EI demonstrated the ability to quantify impurities in Ramelteon without the need for specific calibration curves for each impurity, noting that none of the detected impurities exceeded 0.1%. avivanalytical.com Another study developed a stability-indicating UPLC method capable of separating Ramelteon from its four known impurities within a 10-minute run time. tandfonline.com
Role of Reference Standards in Pharmaceutical Quality Control of this compound
Reference standards are highly characterized materials used to ensure the identity, purity, quality, and strength of a drug substance. gmpsop.comveeprho.com They are a cornerstone of pharmaceutical quality control. gmpsop.com
Importance of Reference Standards:
Identification and Quantification: A reference standard for this compound is essential for the accurate identification and quantification of this impurity in Ramelteon drug substance and drug product batches. gmpsop.comgoogle.com
Method Validation: Reference standards are used to validate analytical methods, ensuring they are accurate, precise, and specific for their intended purpose. synzeal.com
Traceability: The use of well-characterized reference standards ensures that analytical results are traceable to a primary standard, such as those provided by pharmacopeias (e.g., USP, Ph. Eur.). zamann-pharma.comlgcstandards.com
Reference standards for Ramelteon impurities are commercially available and are used in analytical method development, quality control applications, and for filing Abbreviated New Drug Applications (ANDAs). axios-research.comchemwhat.com
Future Research Directions and Unaddressed Challenges
Development of Greener Analytical Methodologies for Ramelteon Impurity 22 Analysis
The pharmaceutical industry is increasingly adopting the principles of Green Analytical Chemistry (GAC) to minimize its environmental impact. greenpharmacy.infonrigroupindia.com Conventional analytical methods, such as High-Performance Liquid Chromatography (HPLC), are effective but often use large volumes of hazardous organic solvents, generating significant chemical waste. ekb.eg Future research for the analysis of this compound will focus on developing methods that are more sustainable without compromising analytical performance. greenpharmacy.info
Key directions in this area include:
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use columns with smaller particle sizes (<2 µm), which allows for faster analysis times and a drastic reduction in solvent consumption compared to traditional HPLC. mdpi.com
Alternative Solvent Selection: Research is ongoing to replace toxic solvents like acetonitrile (B52724) and methanol (B129727) with greener alternatives such as ethanol, ionic liquids, or supercritical fluids. greenpharmacy.inforesearchgate.net The goal is to find solvents that are less harmful, renewable, and can be disposed of in an environmentally friendly manner. d-nb.info
Miniaturization and Automation: The trend towards miniaturization involves reducing the scale of the analytical process, which inherently decreases sample volume, reagent consumption, and waste. greenpharmacy.info Automation of these miniaturized systems can further enhance efficiency and safety. greenpharmacy.info
The table below illustrates a hypothetical comparison between a conventional HPLC method and a potential greener UHPLC method for the analysis of this compound.
Table 1: Comparison of Conventional vs. Greener Analytical Methods
| Parameter | Conventional HPLC Method | Greener UHPLC Method | Environmental/Efficiency Impact |
|---|---|---|---|
| Mobile Phase | Acetonitrile/Water | Ethanol/Water | Replacement of toxic acetonitrile with benign ethanol. |
| Solvent Consumption | ~30-40 mL per run | ~5-10 mL per run | 70-80% reduction in solvent waste. |
| Analysis Run Time | 20-30 minutes | 5-10 minutes | Increased sample throughput and reduced energy use. |
| Waste Generation | High | Low | Reduced disposal costs and environmental footprint. |
In-silico Prediction and Modeling of this compound Formation and Degradation
In-silico (computer-based) prediction is a powerful tool for proactively understanding and controlling the formation of impurities. acs.org By simulating how a drug substance might degrade under various stress conditions (such as heat, light, acid, or base), researchers can predict the likelihood of formation for specific impurities like this compound. springernature.comnih.gov This approach can accelerate drug development by identifying potential stability issues early, thereby minimizing extensive and costly laboratory studies. acs.org
Future research in this domain will focus on:
Developing Sophisticated Degradation Pathway Models: Tools like Lhasa Limited's Zeneth use a knowledge base of chemical reactions to predict degradation products. acs.orgspringernature.com Continued development of these models, incorporating more complex reaction mechanisms and machine-learning algorithms, will improve their predictive accuracy for compounds like Ramelteon. acs.org
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can establish a mathematical relationship between the chemical structure of a molecule and its propensity to form specific impurities. This can help in designing more stable drug molecules from the outset.
Integration with Forced Degradation Studies: In-silico predictions serve as a valuable guide for designing more targeted and efficient forced degradation experiments in the lab. acs.org The experimental results can then be used to refine and validate the computational models, creating a powerful feedback loop.
The table below summarizes some computational approaches and their application to understanding this compound.
Table 2: In-silico Approaches for Impurity Prediction
| In-silico Tool/Method | Principle | Application for this compound |
|---|---|---|
| Knowledge-Based Systems (e.g., Zeneth) | Uses a database of known chemical degradation reactions to predict outcomes based on the drug's functional groups. acs.orgspringernature.com | Predicts the likelihood of Impurity 22 forming under specific pH, oxidative, or thermal stress conditions. |
| Quantum Mechanics (QM) / DFT | Simulates chemical reactions at the electronic level to understand reaction mechanisms and energy barriers. researchgate.net | Elucidates the precise chemical mechanism by which Ramelteon might convert into Impurity 22. |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules to assess interactions, such as those between a drug and an excipient. researchgate.net | Could model how formulation components might influence the degradation of Ramelteon into Impurity 22 over time. |
Advanced Approaches for Isolation and Micro-Characterization of Trace Impurities
The definitive identification of a trace-level impurity requires its physical isolation and structural elucidation. nih.govelsevier.com This is often challenging because impurities can be present in very small quantities and may be structurally similar to the active pharmaceutical ingredient (API). ijpsonline.com Future research will leverage increasingly sensitive and sophisticated analytical technologies.
Advanced Isolation Techniques: Preparative chromatography, particularly preparative HPLC, remains a cornerstone for isolating sufficient quantities of an impurity for structural analysis. veeprho.com Future advancements may include more selective column chemistries and multi-dimensional chromatography for resolving highly complex mixtures.
Hyphenated Techniques for Structural Elucidation: The most powerful methods for characterization involve "hyphenating," or combining, separation techniques with powerful spectroscopic detectors. ijfmr.comajrconline.org
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for impurity identification. veeprho.com High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF (Time-of-Flight) systems, provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity like this compound. veeprho.comresearchgate.net Tandem MS (MS/MS) provides fragmentation patterns that act as a structural fingerprint. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): While MS provides pieces of the structural puzzle, NMR spectroscopy provides the definitive blueprint of the molecule's atomic connectivity. asiapharmaceutics.info The development of micro-cryoprobes and capillary-NMR has made it possible to obtain high-quality NMR data from sub-milligram quantities of an isolated impurity, a task that was previously impossible. nih.gov
The table below outlines the roles of these advanced techniques in the analysis of a trace impurity.
Table 3: Advanced Techniques for Impurity Isolation and Characterization
| Technique | Principle | Role in Analyzing this compound |
|---|---|---|
| Preparative HPLC | Chromatographic separation on a larger scale to physically collect fractions of the target compound. | Isolation of a pure sample of this compound from the bulk drug substance for further analysis. veeprho.com |
| LC-HRMS/MS | Combines HPLC separation with high-accuracy mass detection and fragmentation analysis. ijfmr.com | Provides the exact molecular weight and elemental formula of the impurity, along with fragmentation clues to its structure. researchgate.net |
| Micro-scale NMR (Capillary/Cryo-NMR) | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to map the complete chemical structure. | Provides unambiguous confirmation of the molecular structure of the isolated this compound. asiapharmaceutics.info |
Q & A
Q. What analytical techniques are recommended for the identification and quantification of Ramelteon Impurity 22 in drug formulations?
this compound requires high-sensitivity methods due to its low abundance and potential genotoxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification, offering specificity at trace levels (e.g., 0.01% w/w) . For structural confirmation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical to resolve isobaric interferences . Validate methods per ICH Q2(R2) guidelines, ensuring specificity, linearity (R² ≥ 0.995), accuracy (90–110% recovery), and precision (RSD < 2%) .
Q. How can researchers ensure the purity of synthesized this compound reference standards?
Synthesize impurities via controlled degradation pathways (e.g., hydrolysis, oxidation) and purify using preparative HPLC with UV/Vis or MS detection . Characterize intermediates via FTIR and elemental analysis. For final purity assessment, use orthogonal methods:
Q. What are the critical parameters for designing stability studies of this compound under stress conditions?
Use forced degradation studies to simulate ICH-recommended stress conditions:
- Acid/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidation : 3% H₂O₂ at 25°C for 6 hours.
- Photolysis : Exposure to UV (320–400 nm) and visible light per ICH Q1B .
Monitor degradation products via LC-MS/MS and correlate with kinetic models (e.g., zero/first-order decay) to predict impurity growth .
Advanced Research Questions
Q. How can conflicting impurity profiling data from LC-MS/MS and NMR be reconciled in Ramelteon formulations?
Discrepancies often arise from matrix effects (e.g., ionization suppression in LC-MS/MS) or conformational dynamics in NMR. To resolve:
Cross-validate : Use spiked recovery experiments with known impurity concentrations.
Matrix-matched calibration : Prepare standards in the same excipient base as the formulation .
Advanced NMR techniques : Apply 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .
Data fusion : Integrate LC-MS/MS quantitation with NMR structural data using multivariate analysis (e.g., PCA) .
Q. What strategies optimize the detection of co-eluting impurities in Ramelteon using chromatographic methods?
Co-elution challenges specificity. Mitigate via:
- Mobile phase optimization : Adjust pH (e.g., 2.8–3.2 for acidic impurities) and gradient elution (5–95% acetonitrile in 20 minutes) .
- Column selection : Use sub-2µm particle columns (e.g., C18) with high theoretical plates (N > 20,000).
- Mass spectrometric detection : Employ MRM transitions with unique precursor/product ion pairs for each impurity .
- Chemometric tools : Apply "Model Analysis" to deconvolute overlapping peaks using pure component spectra .
Q. How can researchers address data integrity challenges in multi-institutional studies on this compound?
Ensure reproducibility and transparency via:
Pre-registration : Document protocols on platforms like Open Science Framework.
Blinded analysis : Assign independent teams for sample preparation and data interpretation .
FAIR data principles :
- Findable : Assign DOIs to datasets.
- Accessible : Use open repositories (e.g., Zenodo).
- Interoperable : Adopt standardized metadata (e.g., ISA-Tab).
- Reusable : Share raw LC-MS/MS files in mzML format .
Fraud checks : Embed attention-control questions in surveys and audit trails in electronic lab notebooks (ELNs) .
Methodological Frameworks
Q. Table 1: Comparative Analysis of Impurity Detection Techniques
| Technique | LOD (ppm) | Key Advantage | Limitation |
|---|---|---|---|
| LC-MS/MS | 0.01 | High sensitivity, specificity | Matrix effects |
| NMR | 100 | Structural elucidation | Low sensitivity |
| GC-MS | 1 | Volatile impurity analysis | Limited to thermostable analytes |
| HPLC-DAD | 10 | Cost-effective | Co-elution challenges |
Q. Table 2: ICH Q2(R2) Validation Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
